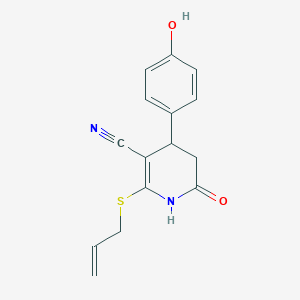![molecular formula C18H15N3O4 B11689889 4-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11689889.png)
4-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoic acid is an organic compound that features a pyrazole ring substituted with a nitrophenyl group and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various nitro compounds .
Applications De Recherche Scientifique
4-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethylbenzoic acid: Similar in structure but lacks the pyrazole and nitrophenyl groups.
4-Hydroxy-3,5-dimethylbenzoic acid: Contains a hydroxyl group instead of the pyrazole and nitrophenyl groups.
Uniqueness
4-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoic acid is unique due to the presence of both the pyrazole ring and the nitrophenyl group, which confer distinct chemical and biological properties. These structural features enable specific interactions with molecular targets that are not possible with simpler benzoic acid derivatives .
Propriétés
Formule moléculaire |
C18H15N3O4 |
|---|---|
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
4-[3,5-dimethyl-4-(3-nitrophenyl)pyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C18H15N3O4/c1-11-17(14-4-3-5-16(10-14)21(24)25)12(2)20(19-11)15-8-6-13(7-9-15)18(22)23/h3-10H,1-2H3,(H,22,23) |
Clé InChI |
CQCKHKLAXMJOFN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C2=CC=C(C=C2)C(=O)O)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3-chlorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11689809.png)
![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11689817.png)
![Ethyl 2-[2-(2-bromo-4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11689819.png)
![2,4-Dibromo-6-[(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol](/img/structure/B11689821.png)
![2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}pyridine-3-carboxamide](/img/structure/B11689822.png)

![N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-phenylacetohydrazide](/img/structure/B11689837.png)
![6-nitro-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11689851.png)
![5-({2-[(4-Chlorophenyl)methoxy]-4-(diethylamino)phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11689852.png)

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11689874.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11689876.png)
![3-(2-Methoxy-1-naphthyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11689892.png)
![N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11689898.png)
